4-Phenoxy-2-furoyl chloride

Vue d'ensemble

Description

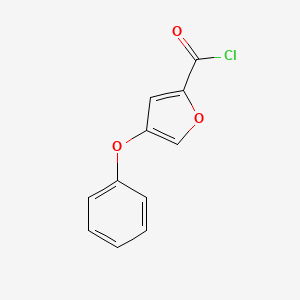

4-Phenoxy-2-furoyl chloride, also known as PhFOC, is a chemical compound that has gained significant attention in various scientific fields due to its exceptional physical and chemical properties. It is a useful pharmaceutical intermediate and is used in the synthesis of mometasone furoate, an anti-inflammatory prodrug used in the treatment of skin disorders, hay fever, and asthma .

Molecular Structure Analysis

The molecular formula of 4-Phenoxy-2-furoyl chloride is C11H7ClO3 . Its molecular weight is 222.62 g/mol . The detailed molecular structure analysis of 2-furoyl chloride and 3-furoyl chloride has been computed using the B3LYP method with the 6-311++G (d,p) basis set .Physical And Chemical Properties Analysis

4-Phenoxy-2-furoyl chloride is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate . Its density is 1.3±0.1 g/cm3 and its boiling point is 319.6±27.0 °C at 760 mmHg .Applications De Recherche Scientifique

Chromatographic Analysis

4-Phenoxy-2-furoyl chloride has been utilized as a derivatization reagent for the characterization of complex mixtures of ethoxylated alcohols and alkyl ether sulfates. The use of 2-furoyl chloride in High-performance Liquid Chromatographic-UV (HPLC-UV) analysis enables the separation of derivatives according to the lengths of alkyl and ethoxylic chains. This method is significant for analyzing low volatile, highly ethoxylated mixtures that are not detectable by gas chromatography (Bachus & Stan, 2003).

Corrosion Inhibition

Research has demonstrated the potential of derivatives of 4-Phenoxy-2-furoyl chloride as corrosion inhibitors for carbon steel in saline waters. The use of these derivatives, specifically 4-(phenyldiazenyl)phenyl 2-furoate (PPF), synthesized via a coupling reaction with 2-furoyl chloride, shows significant inhibition efficiency, reaching up to 89.6% at certain concentrations (Moanță, Tutunaru, & Rotaru, 2013).

Molecular Structure and Dynamics Studies

4-Phenoxy-2-furoyl chloride has been a subject in the study of molecular structure and dynamics. For instance, research focusing on the conformational stability and vibrational wave numbers of 2-furoyl chloride and 3-furoyl chloride provided insights into their molecular structure and conformational preference using computational methods (Umar & Abdalla, 2017). Additionally, the photodissociation dynamics of 2-furoyl chloride have been investigated, shedding light on the process of CCl bond fission at a molecular level (Saha et al., 2012).

Safety and Hazards

4-Phenoxy-2-furoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, and protective measures should be taken when using this substance .

Orientations Futures

Phenoxyl radicals, which include 4-Phenoxy-2-furoyl chloride, have shown great semiconducting properties with potential applications in the field of organic photodetectors, organic light-emitting diodes, and organic spintronics . This suggests that there is potential for future research and development in these areas .

Propriétés

IUPAC Name |

4-phenoxyfuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXHLNAGAUDPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2-furoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3043674.png)

![N-[3-(2-pyrrolidin-1-ylethynyl)phenyl]acetamide](/img/structure/B3043676.png)

![3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole](/img/structure/B3043686.png)

![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)